N-(3,4-Dichlorophenyl)-N'-methoxyurea

Übersicht

Beschreibung

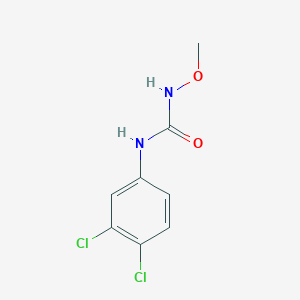

“N-(3,4-Dichlorophenyl)-N’-methoxyurea” is a chemical compound that likely contains a urea group (-NH-CO-NH-) attached to a 3,4-dichlorophenyl group and a methoxy group. Urea derivatives are widely used in medicinal chemistry and agriculture .

Molecular Structure Analysis

The molecular structure of “N-(3,4-Dichlorophenyl)-N’-methoxyurea” would likely show the presence of a urea functional group attached to a 3,4-dichlorophenyl group and a methoxy group . The exact structure and conformation would depend on the specific conditions and environment .Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, including hydrolysis, condensation, and addition reactions . The specific reactions that “N-(3,4-Dichlorophenyl)-N’-methoxyurea” might undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-Dichlorophenyl)-N’-methoxyurea” would depend on its specific structure. Urea derivatives generally have moderate polarity and can form hydrogen bonds, which can affect their solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen

Absorption and Metabolism in Plants

Research has shown that N-(3,4-Dichlorophenyl)-N'-methoxyurea, also known as linuron, is absorbed and metabolized by various plants. In a study on corn, soybean, and crabgrass, linuron was found to enter the plants along with water absorbed from the nutrient solution. A small portion of linuron was detected in the tissue in its original form and as 3,4-dichloroaniline, indicating the process of metabolism and transformation within the plants (Nashed & Ilnicki, 1970).

Degradation by Microorganisms

Linuron induces the formation of enzymes in certain microorganisms, which are responsible for the degradation of a variety of herbicides and fungicides. This was demonstrated in a study involving Bacillus sphaericus, where linuron-induced acylamidase enzyme showed the capability to degrade different types of herbicides and fungicides (Engelhardt, Wallnöfer, & Plapp, 1971).

Environmental Impact and Remediation

Linuron's environmental impact, particularly its presence in surface drainage water, has been studied. It was found that the maximum seasonal losses of linuron in runoff were relatively low, suggesting that with proper use, the herbicide poses a minimal threat to adjacent aquatic areas (Willis, Rogers, & Southwick, 1975). Additionally, the development of methods to enhance the mineralization and degradation of linuron in contaminated environments, such as the use of cyclodextrin-based bioremediation technologies, has been researched (Villaverde et al., 2012).

Detection and Measurement Methods

Various methods have been developed for detecting and measuring linuron in environmental samples. For instance, a chromatographic procedure for determining linuron in soils was established, highlighting the degradation process of the herbicide in the soil environment (Katz & Strusz, 1968). Another study focused on the voltammetric determination of linuron using a carbon paste electrode, offering an alternative method for analyzing linuron in environmental samples (Ðordevic et al., 2011).

Photocatalytic Degradation

The photocatalytic degradation of linuron using TiO2 suspensions has been investigated as a means of treating water contaminated with the herbicide. This approach was found to be effective in degrading linuron and potentially aiding in its mineralization (Ruggieri et al., 2011).

Zukünftige Richtungen

The future directions for the study of “N-(3,4-Dichlorophenyl)-N’-methoxyurea” would likely depend on its specific properties and potential applications. Urea derivatives are a rich field of study in medicinal chemistry and agriculture, and new compounds are continually being synthesized and studied .

Wirkmechanismus

- As a result, the normal electron transport chain is disrupted, reducing the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .

- Notably, Linuron does not affect photosystem I or other reactions in photosynthesis, such as light absorption or carbon fixation in the Calvin cycle .

- Impact on Bioavailability : Linuron’s persistence in soil affects its availability for uptake by plants .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-14-12-8(13)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSJDNUSIBDVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864772 | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dichlorophenyl)-N'-methoxyurea | |

CAS RN |

17356-61-5 | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,4-DICHLOROPHENYL)-N'-METHOXYUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R12X6ONT89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

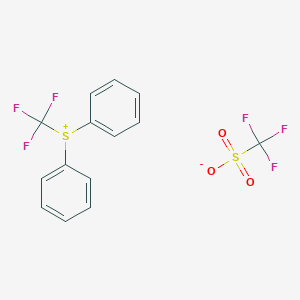

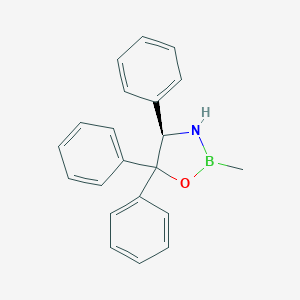

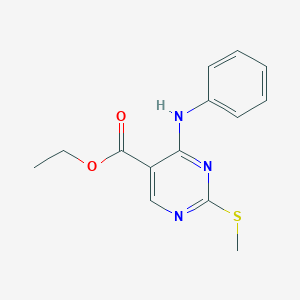

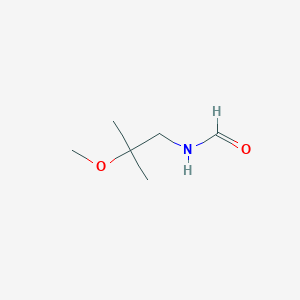

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

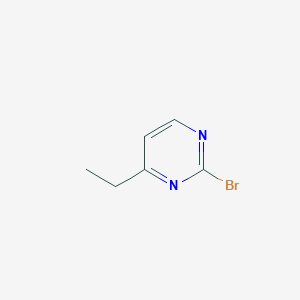

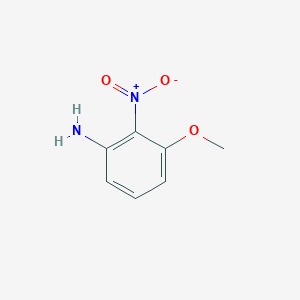

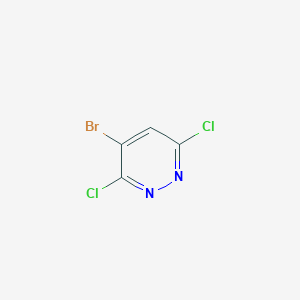

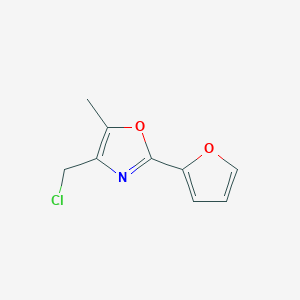

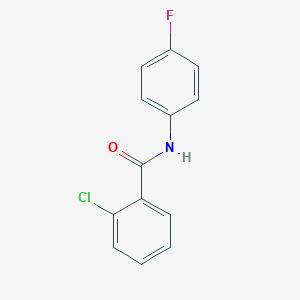

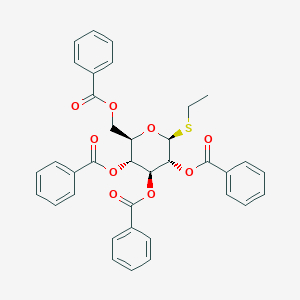

Feasible Synthetic Routes

Q & A

Q1: What are the primary metabolic pathways of linuron in rabbits, and how does this relate to N-(3,4-Dichlorophenyl)-N'-methoxyurea?

A1: Research indicates that linuron is rapidly metabolized in rabbits, primarily in the liver []. N-(3,4-Dichlorophenyl)-N'-methoxyurea is identified as a major metabolite of linuron in rabbits, both in serum samples and in vitro studies using microsomal fractions []. This suggests that N-demethylation is a key metabolic pathway for linuron in rabbits, leading to the formation of this specific metabolite.

Q2: Could the presence of linuron metabolites in rabbit feed pose any potential risks?

A2: While linuron exhibits low acute toxicity in rabbits, the study highlights a potential concern []. Linuron is known to induce liver enzymes in rats, and similar enzyme induction in rabbits exposed to linuron through contaminated feed could impact drug metabolism. This altered enzyme activity might affect the effectiveness of various veterinary drugs metabolized by the same liver enzymes, posing a risk to treated animals [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)

![7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)